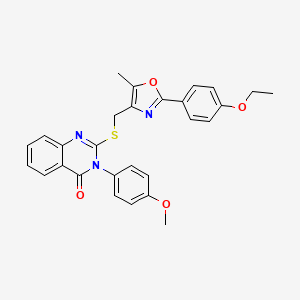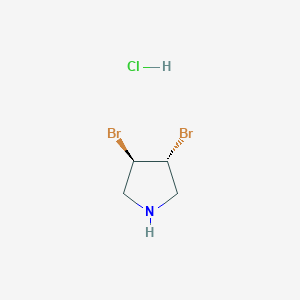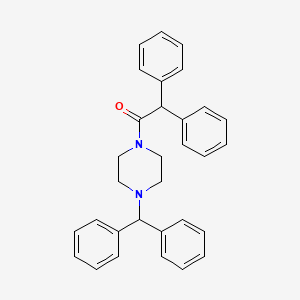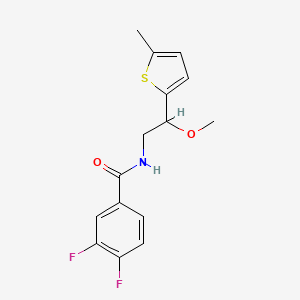
3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” is a complex organic molecule. It likely contains a 1,2,4-oxadiazol ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen . The “3,5-Dibromophenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with bromine atoms attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, 3,5-Dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes have been synthesized . The synthesis involved new 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes .
Aplicaciones Científicas De Investigación
Anticancer Potential
3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is part of the 1,2,4-oxadiazole derivatives family, which have been studied for their anticancer properties. Research indicates that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer agents. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a related compound, has shown activity against breast and colorectal cancer cell lines and has been identified as a novel apoptosis inducer through high-throughput screening assays (Zhang et al., 2005).
Antimicrobial Activity
1,2,4-Oxadiazole derivatives also exhibit significant antimicrobial properties. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed that these compounds were active against a range of microbial species, suggesting their potential use in developing new antimicrobial agents (Gul et al., 2017).
Organic Electronics
The 1,2,4-oxadiazole core is also utilized in materials science, particularly in organic electronics. Certain oxadiazole derivatives have been developed for use in organic light-emitting diodes (OLEDs), serving as electron-transporting materials. These compounds contribute to reducing driving voltages and enhancing the efficiency and stability of OLEDs, showcasing their utility in the field of organic electronics (Shih et al., 2015).
Corrosion Inhibition
In addition to their applications in biomedical and materials science, 1,2,4-oxadiazole derivatives have been explored as corrosion inhibitors. For instance, certain oxadiazole compounds have been shown to effectively inhibit the corrosion of metals in aggressive environments, suggesting their potential use in protecting industrial materials (Rochdi et al., 2014).
Direcciones Futuras
While specific future directions for “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” are not available, research into related compounds suggests potential avenues. For instance, new porphyrin analogues have been designed and synthesized for use as potent photosensitizers for photodynamic therapy . This suggests that compounds with similar structures could also have potential applications in this area.
Mecanismo De Acción
Target of Action
For instance, compounds functionalized with 3,5-dibromophenyl have shown potent activity against OVCAR-8 (ovarian cancer) cells .
Mode of Action
For example, gold-NHC complexes functionalized with 3,5-dibromophenyl substituents have shown potent activity against OVCAR-8 (ovarian cancer) cells .
Biochemical Pathways
For instance, gold-based compounds can inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .
Action Environment
It’s worth noting that the activity of certain compounds can be highly dependent on their lipophilicity, with an increase in lipophilicity generally resulting in higher activity .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown potent activity against certain types of cancer cells at low micromolar concentrations
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-(3,5-dibromophenyl)-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)3-5)7-11-8(13)14-12-7/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWVTGVKVZTFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)



![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)
